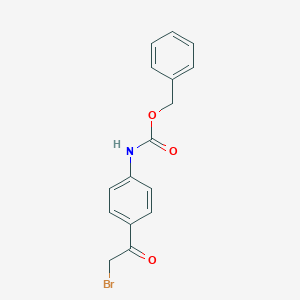![molecular formula C17H22BrNO2 B130970 (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide CAS No. 196597-86-1](/img/structure/B130970.png)
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide” is a chemical compound that belongs to the class of indene derivatives. It is an intermediate in the production of Ramelteon , a sleep agent medication used to treat sleeplessness (insomnia) .
Molecular Structure Analysis
The molecular formula of this compound is C17H22BrNO2 and it has a molecular weight of 352.27 . The SMILES representation is CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br .Physical And Chemical Properties Analysis
The compound is soluble in Chloroform, Dichloromethane, and Methanol . Its molecular weight is 352.27 and its molecular formula is C17H22BrNO2 .Scientific Research Applications
Chemical Modifications and Applications in Material Science
- Ionic Liquids and Polysaccharides Interaction : Research on ionic liquids (ILs), such as 1-allyl-2,3-dimethylimidazolium bromide (ADMIMBr), demonstrates their utility as solvents for cellulose and other polysaccharides, facilitating chemical modifications like acylation and silylation at mild conditions. This highlights a significant avenue for scientific application in material science and engineering, particularly in the development of novel materials with enhanced properties (Heinze et al., 2008).
Environmental Impact and Degradation
- Biodegradation of Environmental Contaminants : Studies focusing on the biodegradation and fate of chemicals such as ethyl tert-butyl ether (ETBE) in soil and groundwater reveal the presence of microorganisms capable of degrading such compounds. This is crucial for environmental remediation efforts, indicating a potential application area for research on the biodegradation pathways of complex compounds, including those related to the queried compound (Thornton et al., 2020).
Analytical and Detection Methods
- Detection of Chemicals in Food and Environment : The development and application of biosensors for detecting specific chemicals, such as acrylamide in processed foods, underline the importance of analytical methods in assessing food safety and environmental contamination. This area might include research on novel detection techniques or substances that can interact specifically with targeted compounds for their identification and quantification (Pundir et al., 2019).
Pharmacological and Toxicological Studies
- Drug Metabolism and Pharmacokinetics : Understanding the metabolic pathways, including hydroxylation and carboxylation, of various drugs provides insights into their pharmacokinetic behaviors, potential toxicological effects, and therapeutic efficacy. Research in this area could involve studying the metabolic fate of compounds with similar structures or functionalities to inform drug design and safety evaluation (El-Haj & Ahmed, 2020).
Future Directions
properties
IUPAC Name |
N-[2-[(1S)-5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCOMOZGLSICY-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

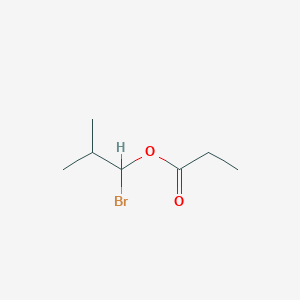
![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)
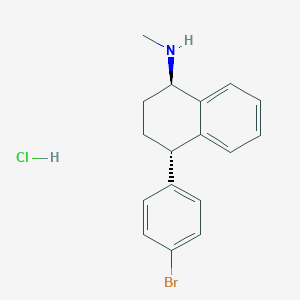
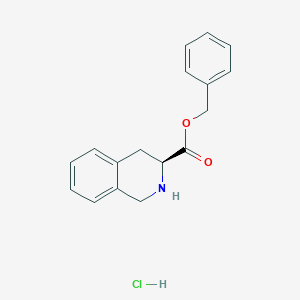
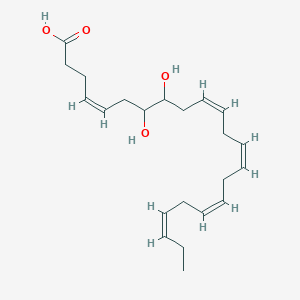
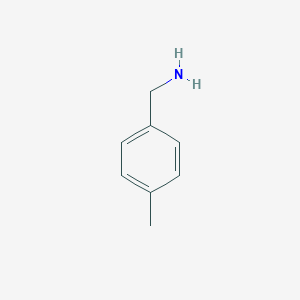
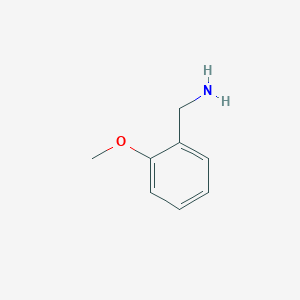
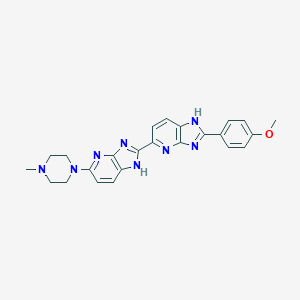
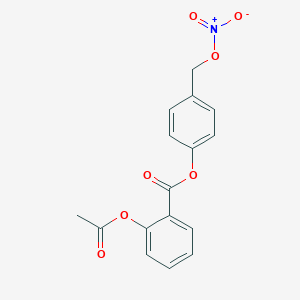
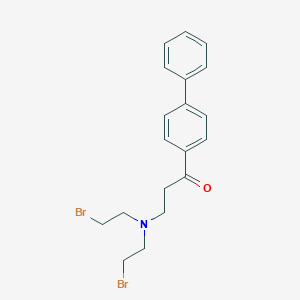
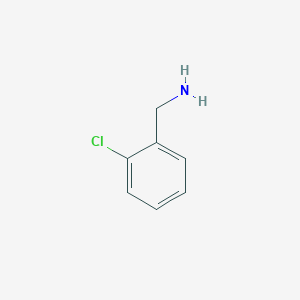
![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
